5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide is an organic compound with the molecular formula C23H16ClNO3 This compound is known for its unique chemical structure, which includes a furan ring, a chlorophenoxy group, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxy methanol. This intermediate is then reacted with 4-phenoxyaniline to produce the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide
- 5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide
- 5-(2-chlorophenyl)-N-(4-methylphenyl)-2-furamide
Uniqueness
5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H18ClNO4 |
---|---|
Molecular Weight |
419.9g/mol |
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H18ClNO4/c25-21-8-4-5-9-22(21)28-16-20-14-15-23(30-20)24(27)26-17-10-12-19(13-11-17)29-18-6-2-1-3-7-18/h1-15H,16H2,(H,26,27) |
InChI Key |
ADPHUJYEFPFNOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.